molecular formula C4H3FN2O2S B2783640 Pyrazine-2-sulfonyl fluoride CAS No. 2090368-34-4

Pyrazine-2-sulfonyl fluoride

Cat. No.: B2783640
CAS No.: 2090368-34-4
M. Wt: 162.14
InChI Key: QNXZFUAYAPJBLB-UHFFFAOYSA-N
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Description

Pyrazine-2-sulfonyl fluoride (CAS 1934818-58-2) is a high-value heteroaromatic building block pivotal in modern organic synthesis, medicinal chemistry, and chemical biology. Its core research value lies in its role as a robust SuFEx (Sulfur Fluoride Exchange) click chemistry hub . The sulfonyl fluoride (R-SO2F) group is remarkably stable under a range of conditions yet exhibits excellent, tunable electrophilicity toward O- and N-nucleophiles when activated by specific catalysts such as nitrogenous Lewis bases (e.g., DBU, BTMG) or bifluoride salts . This unique combination of stability and latent reactivity makes it an ideal candidate for the modular and reliable construction of complex molecules. The primary research applications of this compound stem from its dual functionality. The electron-deficient pyrazine heterocycle can impart favorable physicochemical properties and is a common scaffold in pharmaceuticals, while the sulfonyl fluoride moiety serves as a versatile reactive handle. It is extensively used to synthesize various sulfonyl-containing compounds, including sulfonamides, sulfonates, and sulfones, which are crucial intermediates in drug development . A key application is its use in the development of covalent enzyme inhibitors and biological probes; the sulfonyl fluoride group can selectively and irreversibly bind to serine, threonine, tyrosine, and lysine residues in protein active sites, enabling target validation and mechanism-of-action studies . Furthermore, this compound is a vital intermediate for constructing diverse compound libraries in hit-finding campaigns, leveraging the high success rates and orthogonality of SuFEx click chemistry . The fusion of a fluorinated substituent with a heterocyclic framework, as seen in this molecule, is a established strategy in medicinal chemistry to enhance metabolic stability, fine-tune lipophilicity, and improve the overall pharmacokinetic profile of potential drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXZFUAYAPJBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090368-34-4
Record name pyrazine-2-sulfonyl fluoride
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Synthetic Methodologies for Pyrazine 2 Sulfonyl Fluoride

Direct Fluorosulfonylation Approaches

Direct methods aim to install the sulfonyl fluoride (B91410) group onto the pyrazine (B50134) ring from precursors lacking a pre-existing carbon-sulfur bond at the desired position, such as halo- or unsubstituted pyrazines. These routes are often favored for their step-economy.

Electrochemical synthesis has emerged as a mild and environmentally benign strategy for creating sulfonyl fluorides. acs.org This approach typically involves the anodic oxidation of thiols or disulfides in the presence of a fluoride source. acs.orgnih.gov The reaction avoids the need for stoichiometric chemical oxidants and catalysts. acs.orgresearchgate.net For the synthesis of pyrazine-containing sulfonyl fluorides, a pyrazine-thiol or its corresponding disulfide would serve as the starting material. The process generally utilizes potassium fluoride (KF) as an inexpensive and safe source of fluoride. acs.orgnih.gov The main byproduct is typically sulfonic acid, which can arise from the hydrolysis of the sulfonyl fluoride product or further oxidation. acs.orgnih.gov Studies have shown that a variety of heteroaryl thiols are compatible with this method, yielding the desired sulfonyl fluorides in useful yields. researchgate.net Specifically, pyrazineethanethiol has been demonstrated to be a competent substrate in such electrochemical transformations, indicating the feasibility of applying this method to pyrazine-2-thiol. acs.orgnih.gov

Table 1: Typical Conditions for Electrochemical Sulfonyl Fluoride Synthesis

ParameterDescriptionReference
Starting Material Thiol or Disulfide acs.org
Fluoride Source Potassium Fluoride (KF) acs.orgnih.gov
Electrodes Graphite Anode, Stainless Steel/Iron Cathode nih.gov
Solvent System Biphasic: Acetonitrile (CH₃CN) / Aqueous Acid (e.g., 1 M HCl) nih.gov
Additive Pyridine (B92270) (optional, can be beneficial) researchgate.net
Mode of Operation Constant Current (e.g., 20 mA) nih.gov

Mechanistic investigations suggest the process may involve radical intermediates and a nucleophilic fluorination step, rather than an electrophilic one. nih.gov

Transition metal-catalyzed reactions provide a powerful avenue for direct C-S bond formation on heterocyclic systems. rsc.org Palladium-catalyzed cross-coupling reactions are particularly well-established for forging C–S bonds. semanticscholar.org A prominent strategy for synthesizing aryl sulfonyl fluorides involves a palladium-catalyzed three-component reaction between an aryl halide (e.g., 2-bromopyrazine or 2-chloropyrazine), a sulfur dioxide surrogate, and a fluoride source. rhhz.net

The most common sulfur dioxide surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and easy-to-handle solid. semanticscholar.orgrhhz.net For the fluorination step, electrophilic fluorinating agents such as Selectfluor or N-fluorodibenzenesulfonimide (NFSI) are typically employed. nih.govrhhz.net This one-pot, two-step process first involves the palladium-catalyzed sulfonylation of the C-X bond, followed by the introduction of the fluorine source to generate the final sulfonyl fluoride product. rhhz.net This methodology has been successfully applied to a wide range of aryl and heteroaryl bromides, making it a highly plausible route for the synthesis of Pyrazine-2-sulfonyl fluoride from 2-halopyrazines. rhhz.net

Table 2: Key Components in Metal-Catalyzed Fluorosulfonylation

ComponentExamplesRoleReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyzes C-S bond formation rhhz.net
Ligand Xantphos, dppfStabilizes and activates the metal center rhhz.net
Starting Material Aryl/Heteroaryl Bromide or IodidePyrazine core precursor rhhz.net
SO₂ Surrogate DABSOSource of sulfur dioxide semanticscholar.orgrhhz.net
Fluorine Source Selectfluor, NFSIProvides the fluorine atom nih.govrhhz.net

Photoredox-Catalyzed Pathways to Sulfonyl Fluorides

Visible-light photoredox catalysis offers a mild and efficient alternative for generating radical intermediates, enabling novel transformations for the synthesis of sulfonyl fluorides. nih.govnih.gov These methods can be applied to the difunctionalization of unactivated olefins or the conversion of precursors like alkyl bromides. nih.govorganic-chemistry.org For aromatic systems, photoredox catalysis can be merged with other catalytic cycles to achieve fluorosulfonylation.

One emerging strategy involves the radical hydro-fluorosulfonylation of alkenes using a redox-active radical precursor. researchgate.net Another approach, analogous to the metal-catalyzed methods, uses a photocatalyst to initiate the reaction of an aryl halide with a sulfur dioxide source and a fluorine source. rsc.org This process typically involves the generation of an aryl radical from the aryl halide via a single-electron transfer from the excited photocatalyst. This aryl radical can then be trapped by the SO₂ surrogate, leading to a sulfonyl radical intermediate which is subsequently fluorinated. rsc.org The development of bench-stable, redox-active fluorosulfonyl radical reagents has further expanded the scope and applicability of these photoredox methods. nih.gov

Precursor-Based Transformations to this compound

These synthetic routes rely on a pyrazine ring that is already functionalized at the 2-position with a sulfur-containing group. The key transformation is the conversion of this existing group into the target sulfonyl fluoride.

The transformation of sulfonic acids and their derivatives, particularly sulfonyl chlorides, is a classical and reliable method for preparing sulfonyl fluorides. nih.govsemanticscholar.org

From Pyrazine-2-sulfonic Acid: The conversion of sulfonic acids to sulfonyl fluorides can be achieved via a one-pot, two-step protocol. nih.gov The first step involves the in-situ formation of a more reactive intermediate, typically the corresponding sulfonyl chloride. Reagents such as cyanuric chloride or trichloroacetonitrile (B146778) can be used for this activation. nih.govnih.gov In the second step, a fluoride source is added to perform a halide exchange. Potassium bifluoride (KHF₂) is an inexpensive and effective reagent for this transformation. nih.gov Alternatively, direct deoxyfluorination of sulfonic acids can be accomplished using reagents like Xtalfluor-E®, which serves to both activate the sulfonic acid and provide the fluoride ion. nih.gov

From Pyrazine-2-sulfonyl Chloride: The direct halogen exchange of a sulfonyl chloride to a sulfonyl fluoride is the most traditional route. nih.govnih.gov This reaction is typically performed by treating the sulfonyl chloride with an aqueous solution of a fluoride salt, such as potassium fluoride (KF). nih.gov The greater stability and lower reactivity of sulfonyl fluorides compared to sulfonyl chlorides often drives the reaction to completion. researchgate.net

Table 3: Reagents for Converting Sulfonic Acid Derivatives to Sulfonyl Fluorides

Starting MaterialReagent(s)MethodReference
Sulfonic Acid1. Cyanuric Chloride 2. KHF₂One-pot, two-step conversion nih.gov
Sulfonic AcidXtalfluor-E®Direct deoxyfluorination nih.gov
Sulfonyl ChloridePotassium Fluoride (KF)Halogen exchange nih.govnih.gov

Pathways from Pyrazine-2-thiols or Corresponding Disulfides

Starting from pyrazine-2-thiol or its disulfide provides a direct route to the corresponding sulfonyl fluoride through oxidative fluorination.

Electrochemical Oxidation: As described in section 2.1.1, the electrochemical oxidative coupling of thiols and disulfides with a fluoride source like KF is a highly effective method. acs.orgnih.govresearchgate.net This green and mild protocol does not require external oxidants and demonstrates a broad substrate scope that includes heteroaryl thiols. rhhz.net

Chemical Oxidation: Thiols and disulfides can be converted to sulfonyl fluorides using a combination of an oxidizing agent and a fluoride source. In some cases, a single reagent can perform both functions. For example, Selectfluor can be used in excess under reflux conditions to directly transform thiols and disulfides into sulfonyl fluorides. nih.gov This method provides a straightforward chemical alternative to the electrochemical approach.

Derivatization from Pyrazine-2-sulfonyl Halides (Excluding Chlorides as primary focus for stability)

The synthesis of sulfonyl fluorides from their corresponding sulfonyl halide precursors is a common strategy. However, the stability of sulfonyl halides significantly decreases down the halogen group, with the order of stability being fluorides > chlorides > bromides > iodides wikipedia.org. Sulfonyl chlorides, while frequently used, can be prone to hydrolysis and may not be ideal for all applications, prompting the exploration of other halides as precursors, though with careful consideration of their reactivity and stability.

A modern and versatile method for the synthesis of aryl and heteroaryl sulfonyl fluorides starts from aryl bromides, which can be considered an indirect derivatization pathway. This one-pot, palladium-catalyzed process involves the initial sulfonylation of an aryl bromide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride nih.govrsc.orgrsc.org. This method demonstrates excellent functional group tolerance and has been successfully applied to a range of substrates, including heteroaryl bromides nih.govrsc.org. While a specific example for the synthesis of this compound via this route is not explicitly detailed in the provided literature, the general applicability to heteroaryl bromides suggests its potential viability.

Table 1: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides

Entry Aryl Bromide Reagents and Conditions Product Yield (%)
1 4-Bromotoluene 1. Pd(OAc)₂, SPhos, DABSO, Et₃N, i-PrOH, 75°C, 24h 4-Toluenesulfonyl fluoride 84
2 2-Bromopyridine 2. NFSI 2-Pyridinesulfonyl fluoride 75

This table presents representative examples of the palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides, illustrating the general methodology.

Direct halogen exchange (halex) reactions on sulfonyl bromides and iodides to form sulfonyl fluorides are less common than from sulfonyl chlorides, primarily due to the lower stability of the starting materials. The reactivity of the sulfonyl halide group is significantly influenced by the electron-deficient nature of the pyrazine ring, which can affect the stability and reactivity of the S-X bond (where X = Br, I).

Synthesis from Pyrazine-2-sulfonamides

A highly effective and increasingly popular method for the synthesis of sulfonyl fluorides is the conversion of the corresponding sulfonamides. This approach is advantageous due to the generally high stability and ready availability of sulfonamide precursors. A contemporary method utilizes a pyrylium salt (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂) and a fluoride source, typically potassium fluoride (KF), to achieve this transformation under mild conditions researchgate.net.

The proposed mechanism involves the activation of the sulfonamide by the pyrylium salt to form a sulfonyl pyrylium intermediate. This is followed by nucleophilic attack by chloride (from MgCl₂) to generate a transient and highly reactive sulfonyl chloride in situ. Subsequent nucleophilic substitution by fluoride (from KF) affords the stable sulfonyl fluoride product. This one-pot procedure is noted for its high chemoselectivity and broad substrate scope, including its application to densely functionalized molecules researchgate.net. Although a specific example for Pyrazine-2-sulfonamide is not provided, the methodology has been successfully applied to a variety of aryl and heteroaryl sulfonamides.

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonamides using Pyry-BF₄

Entry Sulfonamide Reagents and Conditions Product Yield (%)
1 Benzenesulfonamide Pyry-BF₄, MgCl₂, KF, MeCN, 60°C, 2h Benzenesulfonyl fluoride 95
2 4-Methoxybenzenesulfonamide Pyry-BF₄, MgCl₂, KF, MeCN, 60°C, 2h 4-Methoxybenzenesulfonyl fluoride 92

This table showcases the general applicability of the Pyry-BF₄ mediated conversion of sulfonamides to sulfonyl fluorides with representative examples.

Strategic Considerations in Synthetic Design for this compound

The design of a successful synthesis for this compound requires careful consideration of several strategic factors, primarily revolving around the electronic nature of the pyrazine ring and the stability of precursors and intermediates.

Choice of Precursor: The selection of the starting material is a critical first step.

Pyrazine-2-sulfonyl Halides: As discussed, the stability of sulfonyl halides is a major concern wikipedia.org. While sulfonyl chlorides are common precursors for sulfonyl fluorides, their inherent instability can be problematic. The corresponding bromides and iodides are even less stable, making their isolation and handling challenging. The palladium-catalyzed route from 2-bromopyrazine offers a viable alternative, bypassing the need to handle an unstable sulfonyl halide intermediate nih.govrsc.orgrsc.org.

Pyrazine-2-sulfonamide: This precursor is generally a stable, solid material that is easier to handle and store. The modern conversion methods are robust and tolerate a wide range of functional groups, making this a highly attractive and often preferred route researchgate.net.

Electronic Effects of the Pyrazine Ring: The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This has profound implications for the reactivity of substituents.

The electron-withdrawing nature of the pyrazine ring is expected to increase the electrophilicity of the sulfur atom in the sulfonyl group. This can enhance the rate of nucleophilic attack at the sulfur center, which is a key step in both the conversion from sulfonyl halides and sulfonamides.

However, studies on related heterocycles like pyrimidines have shown that the position of the nitrogen atoms can have a dramatic effect on reactivity. For instance, replacement of a pyrimidine ring with a 1,4-pyrazine was found to completely deactivate the system towards nucleophilic aromatic substitution under certain conditions nih.govacs.org. This highlights the need for careful optimization of reaction conditions when applying general methods to the pyrazine system.

Reaction Conditions: The choice of reagents and reaction conditions must be tailored to the specific substrate.

Fluorinating Agent: For the conversion of sulfinate intermediates (from aryl bromides), electrophilic fluorinating agents like NFSI are effective nih.gov. In the case of in situ generated sulfonyl chlorides (from sulfonamides), a simple and inexpensive nucleophilic fluoride source like KF is sufficient researchgate.net.

Catalyst and Ligands: In the palladium-catalyzed synthesis from 2-bromopyrazine, the choice of palladium precursor and phosphine ligand will be crucial for achieving high efficiency and yield.

Reaction Mechanisms and Reactivity Profiles of Pyrazine 2 Sulfonyl Fluoride

Nucleophilic Substitution at the Sulfur(VI) Center

The sulfur atom in Pyrazine-2-sulfonyl fluoride (B91410) is highly electrophilic, making it susceptible to attack by nucleophiles. The S-F bond, while thermodynamically strong, can be activated to participate in substitution reactions. scholaris.ca This reactivity is central to its application in areas like chemical biology and click chemistry. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability and high yield in creating molecular connections. rhhz.netsigmaaldrich.com Sulfonyl fluorides are key players in SuFEx, demonstrating a unique balance of stability and reactivity; they are generally stable under many conditions but react readily with nucleophiles in specific activating environments. rhhz.netnih.gov

Pyrazine-2-sulfonyl fluoride, as a heteroaromatic sulfonyl fluoride, is a competent partner in SuFEx chemistry. The reaction involves the attack of a nucleophile (often an alcohol or amine) on the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage. researchgate.netnih.gov The process is often facilitated by base catalysts. nih.gov A key advantage of SuFEx is its orthogonality and biocompatibility, allowing reactions to proceed in aqueous environments, which is crucial for biological applications. sigmaaldrich.com The stability of the sulfonyl fluoride group to reduction and thermolysis, combined with its chemoselective reactivity at the sulfur center, makes it a reliable connective tool. sigmaaldrich.com

The unique reactivity of the sulfonyl fluoride moiety has positioned it as a "privileged warhead" in chemical biology for its ability to form covalent bonds with various nucleophilic amino acid residues within proteins. researchgate.netmdpi.com Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is often context-dependent, requiring proximal activation by the local protein microenvironment, which can lead to high specificity. nih.gov this compound is expected to exhibit reactivity towards several key amino acid residues.

Tyrosine: The phenolate (B1203915) side chain of tyrosine is a potent nucleophile for SuFEx-type reactions. Sulfonyl fluorides have been successfully used to rationally target and covalently modify specific tyrosine residues in proteins. semanticscholar.orgnih.gov The reaction leads to the formation of a stable sulfonate ester linkage. Selective modification of tyrosine over other nucleophilic residues can be achieved under specific conditions, for example by using certain catalysts that selectively deprotonate the tyrosine hydroxyl group. nih.gov

Lysine (B10760008): The primary amine of the lysine side chain can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond. nih.gov This reaction is often pH-dependent, with the deprotonated, neutral form of the lysine amine being the reactive species. nih.gov Sulfonyl fluorides are well-suited for targeting lysine as the resulting sulfonamide is resistant to solvolysis, ensuring an irreversible covalent bond. nih.gov

Cysteine: While the sulfonyl fluoride group can react with various nucleophiles, related compounds like 2-sulfonyl pyridines have been shown to be highly reactive towards cysteine thiols. nih.gov The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the cysteine thiol attacks the electron-deficient pyrazine (B50134) ring, leading to the displacement of the sulfonyl group. nih.gov Therefore, for this compound, two potential pathways for reaction with cysteine exist: nucleophilic attack at the sulfur center (SuFEx) or at the carbon of the pyrazine ring (SNAr).

The table below summarizes the expected interactions between this compound and model amino acid analogues.

Amino AcidNucleophilic GroupResulting LinkageReaction Type
TyrosinePhenolate (Ar-O⁻)Sulfonate EsterSuFEx
LysineAmine (-NH₂)SulfonamideSuFEx
CysteineThiol (-SH)Thiosulfonate or S-pyridylationSuFEx or SNAr

Carbon-Sulfur Bond Activation in this compound

While reactions at the S-F bond are common, the C-S bond in aryl sulfonyl fluorides, once considered largely inert to transition metal catalysis, can be activated for cross-coupling reactions. scholaris.carsc.org This discovery has expanded the synthetic utility of sulfonyl fluorides beyond their role as electrophilic partners in substitution reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. nih.gov Recent studies have demonstrated that the C-S bond in heteroaryl sulfonyl fluorides can be activated and cleaved by palladium catalysts, allowing the sulfonyl fluoride group to act as a leaving group in Suzuki-Miyaura couplings. rsc.org

A close analogue, pyridine-2-sulfonyl fluoride (PyFluor), has been shown to successfully couple with a variety of hetero(aryl) boronic acids and pinacol (B44631) boronic esters. nih.govclaremont.edu These reactions are typically catalyzed by palladium complexes, such as Pd(dppf)Cl₂, and can proceed under relatively mild conditions. nih.govresearchgate.net This transformation provides a novel route to biaryl and hetero-biaryl structures, which are significant motifs in drug discovery. scholaris.canih.gov Given the electronic similarities between pyridine (B92270) and pyrazine, this compound is expected to undergo similar desulfonative cross-coupling reactions. DFT calculations suggest that the catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C–S bond. rsc.org

The table below presents data from the Suzuki-Miyaura cross-coupling of the analogous Pyridine-2-sulfonyl fluoride with various boronic acids, illustrating the potential scope for this compound. nih.gov

Boronic Acid/EsterProductCatalystTemperature (°C)Yield (%)
Phenylboronic acid2-PhenylpyridinePd(dppf)Cl₂10089
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridinePd(dppf)Cl₂10078
Thiophene-2-boronic acid2-(Thiophen-2-yl)pyridinePd(dppf)Cl₂8060
Furan-2-boronic acid2-(Furan-2-yl)pyridinePd(dppf)Cl₂8051
Pyridine-3-boronic acid2,3'-BipyridinePd(dppf)Cl₂10029

Defluorosulfonylation is a reaction pathway characterized by the complete removal of the -SO₂F group. This transformation can occur through different mechanisms depending on the substrate and reaction conditions. In the context of transition metal-catalyzed cross-coupling, the process is initiated by the oxidative addition of a metal catalyst into the C-S bond, followed by extrusion of sulfur dioxide and formation of a metal-fluoride intermediate, which then participates in the catalytic cycle. researchgate.net

Another distinct defluorosulfonylation mechanism has been observed with specific sulfonyl fluoride structures, such as oxetane (B1205548) sulfonyl fluorides. springernature.com In these cases, warming the compound in the presence of an amine nucleophile leads to the loss of SO₂ and a fluoride ion, generating a carbocation intermediate that is subsequently trapped by the nucleophile. springernature.com This pathway is favored when the resulting carbocation is stabilized and when the alternative SuFEx pathway is sterically hindered. While this specific carbocation-mediated pathway may not be directly applicable to the aromatic this compound, it highlights that pathways involving the complete loss of the sulfonyl fluoride group are chemically accessible.

Electrophilic and Radical Reactivity of the this compound Scaffold

Electrophilic Reactivity: The pyrazine ring is a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. slideshare.netimperial.ac.uk The addition of a potent electron-withdrawing sulfonyl fluoride group further deactivates the ring towards electrophilic aromatic substitution. researchgate.net Such reactions are generally very difficult to achieve on the pyrazine ring and require harsh conditions. scribd.com Electrophilic attack, such as protonation or alkylation, is more likely to occur at the lone pairs of the ring nitrogen atoms. slideshare.net

Radical Reactivity: While less common than its ionic reaction pathways, the sulfonyl fluoride moiety can be involved in radical processes. The synthesis of some sulfonyl fluorides can proceed through radical intermediates. vulcanchem.com Furthermore, dedicated fluorosulfonyl-containing radical reagents have been developed for use in organic synthesis, participating in reactions like C-H bond functionalization and difunctionalization of olefins. researchgate.net This suggests that under appropriate conditions, such as photochemical or radical initiation, the C-S or S-F bonds in this compound could potentially undergo homolytic cleavage to participate in radical-mediated transformations.

Stereoelectronic and Inductive Effects of the Pyrazine Ring on Sulfonyl Reactivity

The reactivity of the sulfonyl fluoride group in this compound is significantly influenced by the electronic properties of the attached pyrazine ring. Both stereoelectronic and inductive effects play a crucial role in modulating the electrophilicity of the sulfur atom, thereby affecting its susceptibility to nucleophilic attack.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This inherent electron deficiency exerts a strong electron-withdrawing effect on the sulfonyl fluoride moiety. This influence can be dissected into two primary components: inductive effects and stereoelectronic (or resonance) effects.

Inductive Effects: The electronegative nitrogen atoms in the pyrazine ring pull electron density away from the carbon atoms of the ring through the sigma (σ) framework. This inductive effect is transmitted to the sulfur atom of the sulfonyl fluoride group, leading to a significant polarization of the S-C bond. This increased partial positive charge on the sulfur atom enhances its electrophilicity, making it a more favorable target for nucleophiles. Computational studies on related chloropyrazines have shown a distinct lack of charge alternation on the ring atoms, which is consistent with a strong, through-bond inductive polarization. osi.lv

Stereoelectronic Effects: Beyond the through-bond inductive effects, the electronic structure of the pyrazine ring also exerts a through-space influence, often termed a stereoelectronic or resonance effect. The π-system of the pyrazine ring can withdraw electron density from the sulfonyl group. This delocalization of electrons further increases the electron deficiency at the sulfur center. The presence of electron-withdrawing groups on an aromatic ring is known to increase the electrophilicity of an attached sulfonyl fluoride group, making it more reactive towards nucleophilic substitution. nih.gov

The combination of these powerful electron-withdrawing effects from the pyrazine ring renders the sulfur atom in this compound highly electrophilic. This heightened reactivity is a key feature of this compound, distinguishing it from aryl sulfonyl fluorides bearing less electron-deficient aromatic systems. The predictable modulation of reactivity of aryl sulfonyl fluorides by adjusting the electronic properties of the aromatic "warhead" is a known principle in medicinal chemistry and chemical biology. acs.org

The following table provides a conceptual comparison of the relative reactivity of different aryl sulfonyl fluorides, illustrating the anticipated impact of the pyrazine ring.

Compound NameAromatic RingRelative Reactivity with Nucleophiles (Predicted)Primary Electronic Effect of the Ring
Benzenesulfonyl fluorideBenzeneBaselineNeutral
4-Nitrobenzenesulfonyl fluorideNitrobenzeneHighStrongly Electron-Withdrawing
Pyridine-2-sulfonyl fluoridePyridineHighElectron-Withdrawing
This compound Pyrazine Very High Strongly Electron-Withdrawing

This table is a qualitative representation based on established principles of electronic effects on sulfonyl fluoride reactivity. Actual reaction rates would vary depending on the specific nucleophile and reaction conditions.

Applications of Pyrazine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The electrophilic nature of the sulfur atom in pyrazine-2-sulfonyl fluoride (B91410), enhanced by the electron-withdrawing pyrazine (B50134) core, makes it an excellent reactant for nucleophilic substitution. This reactivity is central to its role as a building block for a variety of important organic molecules.

Construction of Pyrazine-Containing Sulfonamides and Sulfonic Esters

Pyrazine-2-sulfonyl fluoride serves as a key precursor for the synthesis of pyrazine-containing sulfonamides and sulfonic esters. The sulfonyl fluoride group is a highly effective leaving group, facilitating reactions with a wide range of nucleophiles.

The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted pyrazine-2-sulfonamides. This straightforward synthetic route is crucial for the development of novel pharmaceutical candidates, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. For instance, various substituted N-(pyrazin-2-yl)benzenesulfonamides have been synthesized and evaluated for their anti-infective properties. nih.gov The synthesis typically involves a one-step reaction between a sulfonyl chloride (a related precursor) and an aminopyrazine in the presence of a base like pyridine (B92270). nih.gov This highlights the general reactivity of sulfonyl halides in forming sulfonamide linkages.

Similarly, reaction with alcohols and phenols in the presence of a suitable base yields pyrazine-2-sulfonic esters. These esters are also of interest in medicinal chemistry and can serve as intermediates for further synthetic transformations.

NucleophileProductSignificance
Primary/Secondary AminesPyrazine-2-sulfonamidesCore structures in medicinal chemistry, potential anti-infective agents. nih.gov
Alcohols/PhenolsPyrazine-2-sulfonic estersIntermediates in organic synthesis, potential bioactive molecules.

Integration into Complex Molecular Architectures and Scaffolds

The pyrazine moiety itself is a valuable scaffold in the design of complex molecular architectures due to its defined geometry and ability to participate in various chemical interactions. While direct examples of the integration of the entire this compound molecule into large, complex natural products are not extensively documented, the pyrazine core is a known building block in the assembly of intricate structures. For example, pyrazine has been utilized as a bridging ligand to construct polynuclear metal complexes with specific geometries and potential applications in materials science. nih.gov The functionalization of such pyrazine-based structures with a sulfonyl fluoride group would introduce a reactive handle for further elaboration, allowing for the covalent linkage of these architectures to other molecules or surfaces. The principles of molecular self-assembly, which often rely on directional interactions, can be influenced by the electronic properties of the pyrazine ring, which are in turn modulated by the sulfonyl fluoride substituent.

Development and Application in Chemical Probe Design

The reactivity of the sulfonyl fluoride group makes it an excellent "warhead" for the design of chemical probes, particularly for activity-based protein profiling (ABPP). vulcanchem.com Sulfonyl fluorides can form stable covalent bonds with nucleophilic amino acid residues such as serine, threonine, and tyrosine within the active sites of enzymes. vulcanchem.com This covalent modification allows for the specific labeling and identification of active enzymes in complex biological systems.

This compound, with its specific combination of a heterocyclic recognition element and a reactive sulfonyl fluoride, is a promising candidate for the development of targeted chemical probes. vulcanchem.com The pyrazine ring can be tailored to interact with specific binding pockets in proteins, thereby directing the covalent modification to a particular target. This targeted approach is crucial for enhancing the selectivity of chemical probes and minimizing off-target effects.

Probe ComponentFunction
Pyrazine RingRecognition element, directs binding to specific protein targets.
Sulfonyl FluorideReactive "warhead", forms covalent bonds with nucleophilic amino acid residues. vulcanchem.com

Precursor for Radiolabeling Methodologies (e.g., ¹⁸F Incorporation for Positron Emission Tomography Probe Development)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled probes. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. frontiersin.orgnih.gov The development of efficient methods for incorporating ¹⁸F into bioactive molecules is a key area of research in radiopharmaceutical chemistry.

While direct ¹⁸F-labeling of this compound itself is not a primary application, the broader class of sulfonyl fluorides is relevant to ¹⁸F chemistry. For instance, sulfonyl chlorides can be reacted with [¹⁸F]fluoride to generate [¹⁸F]sulfonyl fluorides, which can then be used as reactive intermediates for subsequent radiolabeling reactions. google.com The development of ¹⁸F-labeled pyrazole-containing radiotracers for PET imaging demonstrates the importance of heterocyclic scaffolds in this field. nih.gov Given the interest in pyrazine-containing pharmaceuticals, the development of methods to radiolabel pyrazine derivatives is an active area of research. The synthesis of PET tracers often involves the late-stage introduction of the radionuclide, and precursors that can be efficiently fluorinated are highly valuable.

Contributions to Polymer Chemistry and Advanced Material Science (as a monomer or initiating component)

The unique electronic and reactive properties of this compound suggest its potential utility in polymer chemistry and materials science, although specific examples of its use as a monomer or initiator are still emerging.

The pyrazine ring can be incorporated into polymer backbones to influence the material's electronic, optical, and thermal properties. The use of pyrazine as a building block for coordination polymers has been demonstrated, where it acts as a linker between metal centers. figshare.com The introduction of a sulfonyl fluoride group onto such a pyrazine monomer would provide a reactive site for post-polymerization modification, allowing for the grafting of other polymer chains or functional molecules.

Furthermore, the sulfonyl fluoride group itself has been utilized in the synthesis of novel polymers through "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry. nih.gov This "click chemistry" approach allows for the efficient formation of strong covalent bonds. A bifunctional monomer containing a pyrazine ring and two sulfonyl fluoride groups could potentially undergo step-growth polymerization with appropriate co-monomers to create novel polymers with tailored properties.

Computational and Theoretical Studies on Pyrazine 2 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis

The electronic structure of Pyrazine-2-sulfonyl fluoride (B91410) is dictated by the interplay between the electron-deficient pyrazine (B50134) ring and the strongly electron-withdrawing sulfonyl fluoride group. Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

The pyrazine ring is an aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement. This configuration leads to a π-electron system that is less electron-rich than benzene. The nitrogen atoms inductively withdraw electron density from the ring, and also possess lone pairs of electrons that can participate in interactions. ijbpas.com The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of pyrazine itself have been subjects of theoretical investigations, which are crucial for understanding its electronic transitions and reactivity. researchgate.netnsf.gov

When the sulfonyl fluoride (-SO₂F) group is attached to the pyrazine ring, it further perturbs the electronic structure. The -SO₂F group is a potent electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. This has a significant impact on the electron density distribution across the pyrazine ring, further decreasing it, particularly at the carbon atom bonded to the sulfur.

A hypothetical table of calculated electronic properties for Pyrazine-2-sulfonyl fluoride, based on DFT calculations, is presented below. Please note that these are representative values and would need to be confirmed by specific calculations for this molecule.

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Quantum Mechanical Investigation of Reaction Mechanisms

Quantum mechanical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key area of interest is its reaction with nucleophiles, a characteristic reaction of sulfonyl fluorides. This reactivity is the basis for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. mdpi.com

Theoretical studies can model the reaction pathway of a nucleophile, such as an amine or a phenol, with this compound. These calculations can determine the structures of transition states and intermediates, as well as the activation energies for each step of the reaction. The generally accepted mechanism for the reaction of sulfonyl fluorides with nucleophiles proceeds through a nucleophilic attack on the electrophilic sulfur atom.

The pyrazine ring, being electron-withdrawing, is expected to enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group, thereby increasing its reactivity towards nucleophiles compared to a simple benzenesulfonyl fluoride. Computational studies can quantify this effect by comparing the activation barriers for the nucleophilic attack on this compound with those for other aryl sulfonyl fluorides.

A representative reaction energy profile for the reaction of this compound with a generic nucleophile (NuH), as could be determined by quantum mechanical calculations, is depicted below.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants (Pyrazine-SO₂F + NuH)0.0
Transition State+15.2
Intermediate-5.7
Products (Pyrazine-SO₂-Nu + HF)-20.1

Prediction of Structure-Reactivity Relationships

Computational chemistry allows for the systematic modification of molecular structures and the prediction of the resulting changes in reactivity. This is invaluable for establishing structure-reactivity relationships. For this compound, one could computationally investigate how substituents on the pyrazine ring affect the reactivity of the sulfonyl fluoride group.

For instance, introducing electron-donating groups onto the pyrazine ring would be expected to decrease the electrophilicity of the sulfur atom, thus slowing down the rate of nucleophilic attack. Conversely, adding further electron-withdrawing groups would likely enhance the reactivity. These predictions can be quantified by calculating properties such as the partial charge on the sulfur atom, the LUMO energy, and the activation energies for reactions with nucleophiles for a series of substituted pyrazine-2-sulfonyl fluorides.

Studies on related heterocyclic systems, such as pyrazoles and pyrimidines, have demonstrated the utility of this approach in understanding and predicting their biological activity and chemical reactivity. nih.govresearchgate.net While direct computational studies on the structure-reactivity of this compound derivatives are not extensively documented, the principles derived from analogous systems are applicable.

The following table illustrates a hypothetical structure-reactivity relationship for substituted Pyrazine-2-sulfonyl fluorides, where reactivity is quantified by the calculated activation energy for a model reaction.

Substituent at C5-positionCalculated Activation Energy (kcal/mol)Predicted Relative Reactivity
-OCH₃16.5Lower
-H15.2Reference
-Cl14.1Higher
-NO₂12.8Highest

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its function. Conformational analysis of this compound would involve determining the preferred orientation of the sulfonyl fluoride group relative to the pyrazine ring. Due to the potential for steric interactions and electronic effects, certain rotational conformations (rotamers) will be more stable than others.

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle between the pyrazine ring and the S-F bond. This would reveal the energy barriers to rotation and the geometries of the stable conformers. It is likely that the molecule adopts a conformation where the bulky sulfonyl group is oriented to minimize steric hindrance with the adjacent nitrogen atom in the pyrazine ring.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. nih.gov MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the molecule, its solvation properties, and its potential binding modes with proteins. nih.gov While specific MD simulations for this compound are not found in the current literature, such studies would be valuable for understanding its behavior in biological systems. arxiv.orgresearchgate.net

A hypothetical table of conformational analysis data for this compound is presented below.

ConformerDihedral Angle (N-C-S-F)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.075
Syn-periplanar2.525

Synthesis and Research Significance of Pyrazine 2 Sulfonyl Fluoride Derivatives

Regioselective Functionalization of the Pyrazine (B50134) Ring System

The ability to selectively introduce functional groups at specific positions on the pyrazine ring is paramount for developing complex derivatives. Modern organometallic techniques have proven particularly effective in achieving high regioselectivity, overcoming the challenges posed by the electron-deficient nature of the pyrazine nucleus.

A prominent strategy involves the use of TMP (2,2,6,6-tetramethylpiperidyl)-based metalating agents. The choice of the metal center can direct the functionalization to different positions on the pyrazine scaffold. For instance, in the functionalization of 6-chloroimidazo[1,2-a]pyrazine, a fused pyrazine system, using TMPMgCl·LiCl leads to selective magnesiation at the C3 position. nih.govresearchgate.net In contrast, employing TMP₂Zn·2MgCl₂·2LiCl under similar conditions results in a complete switch of regioselectivity, affording zincated intermediates functionalized at the C5 position. nih.govresearchgate.net This thermodynamically driven regioselectivity switch allows for controlled access to distinct isomers from a common precursor.

These organometallic intermediates can be trapped with a wide array of electrophiles, including iodinating agents, allyl bromides, acyl chlorides, and aryl iodides for cross-coupling reactions, thereby installing diverse functional groups. nih.govresearchgate.net The development of these methods provides a robust toolkit for the precise decoration of the pyrazine ring system. nih.gov

Table 1: Regioselective Functionalization of 6-chloroimidazo[1,2-a]pyrazine This table illustrates the regioselective functionalization of a fused pyrazine system using different metalating agents and subsequent quenching with various electrophiles.

Metalating Agent Position of Functionalization Electrophile Product Yield (%) Reference
TMPMgCl·LiCl C3 I₂ 3-iodo-6-chloroimidazo[1,2-a]pyrazine 78 researchgate.net
TMPMgCl·LiCl C3 Allyl bromide 3-allyl-6-chloroimidazo[1,2-a]pyrazine 56 researchgate.net
TMPMgCl·LiCl C3 PhCOCl 3-benzoyl-6-chloroimidazo[1,2-a]pyrazine 56 researchgate.net
TMP₂Zn·2MgCl₂·2LiCl C5 I₂ 5-iodo-6-chloroimidazo[1,2-a]pyrazine 55 nih.govresearchgate.net
TMP₂Zn·2MgCl₂·2LiCl C5 Allyl bromide 5-allyl-6-chloroimidazo[1,2-a]pyrazine 65 researchgate.net
TMP₂Zn·2MgCl₂·2LiCl C5 4-Iodoanisole 5-(4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyrazine 85 researchgate.net

Another advanced technique for regioselective synthesis involves gold(I)-catalyzed annulation. This method has been used to create functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from dihydropyrazinone precursors. acs.orgacs.org The gold catalyst activates an alkyne moiety, making it a soft electrophile that reacts selectively with the soft nucleophilic center at C-5 of the dihydropyrazinone ring, ensuring complete regioselectivity in the annulation process. acs.org

Exploration of Substituent Effects on Reactivity and Synthetic Utility

The chemical behavior of the pyrazine ring and its derivatives is highly dependent on the nature of the substituents attached to it. These groups can exert significant electronic and steric effects, modulating the ring's reactivity towards electrophiles and nucleophiles and influencing its utility in building larger molecular architectures.

Pyrazine itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. imperial.ac.uk This inherent electron deficiency can be tuned by introducing electron-donating or electron-withdrawing groups. For example, fusing the pyrazine ring with other aromatic systems, such as in quinoxaline (B1680401) or pyridopyrazine, alters its electronic properties. Pyridopyrazine, containing three nitrogen atoms, exhibits a stronger electron-withdrawing ability than quinoxaline, which has two. nih.gov This modification leads to a red-shift in the intramolecular charge transfer (ICT) absorption bands and fluorescence emission spectra when these cores are used as acceptors in D-A-D (Donor-Acceptor-Donor) type compounds. nih.gov

The position of substituents is also critical. Studies on Zn(II)-benzoate complexes have shown that the placement of methyl groups on pyrazine ligands dictates their role in the construction of coordination polymers. While simple pyrazine and 2,5-dimethylpyrazine (B89654) can act as bridging ligands to form polymeric structures, other dimethyl-substituted pyrazines and quinoxaline act only as terminal ligands, resulting in discrete dinuclear or trinuclear complexes. ewha.ac.kr This highlights how substituent placement directly impacts the synthetic utility of pyrazine derivatives in supramolecular chemistry.

In the context of synthetic reactions, substituents guide the regioselectivity of further functionalization. For instance, the homolytic acylation of pyrazine derivatives is strongly influenced by the directing effects of existing substituents on the ring. acs.org Understanding these effects is crucial for planning multi-step syntheses and predicting reaction outcomes.

Development of Modified Sulfonyl Fluoride (B91410) Analogues

The sulfonyl fluoride group is a key functional group in modern chemical biology and drug discovery, prized for its unique reactivity. Unlike the more hydrolytically labile sulfonyl chlorides, sulfonyl fluorides are generally stable under physiological conditions but can react with nucleophilic amino acid residues (like lysine (B10760008), tyrosine, and serine) in proteins, making them valuable covalent warheads. nih.govrsc.org The development of synthetic methods to create diverse sulfonyl fluoride analogues is therefore an active area of research.

The synthesis of heteroaromatic sulfonyl fluorides, including pyrazine-2-sulfonyl fluoride, often requires specialized methods due to the instability of the corresponding sulfonyl chloride intermediates. nih.gov A common strategy involves the conversion of more stable precursors. For example, sulfonic acids can be converted to sulfonyl fluorides using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to generate a transient sulfonyl chloride, which is then subjected to a chloride-fluoride exchange with a fluoride source. rsc.org Other methods include the direct electrochemical conversion of thiols and disulfides or the use of deoxyfluorinating agents like DAST or XtalFluor™ on sulfonic acid salts. rsc.org

The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has significantly expanded the ability to create modified sulfonyl fluoride and fluorosulfate (B1228806) analogues. latrobe.edu.au This chemistry allows for the reliable and modular assembly of complex molecules. For instance, a key reaction in the SuFEx toolkit is the conversion of phenols to fluorosulfates using sulfuryl fluoride (SO₂F₂) gas. rsc.org While structurally similar, sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F) exhibit different reactivity profiles, with sulfonyl fluorides generally being more reactive electrophiles. rsc.orglatrobe.edu.au

This tunable reactivity allows for the design of specific chemical probes and inhibitors. Researchers can synthesize a range of analogues where the sulfonyl fluoride warhead is positioned differently on the scaffold to target specific amino acid residues within a protein's binding pocket. rsc.orgnih.gov

Table 2: Selected Synthetic Routes to Sulfonyl Fluorides This table summarizes various methods for the synthesis of sulfonyl fluoride analogues from different starting materials.

Starting Material Reagents Product Reference
Sulfonic Acid Cl₃CCN, PPh₃, then TBAF·(t-BuOH)₄ Sulfonyl Fluoride rsc.org
Aryl Thiol/Disulfide Electrochemical Synthesis, KF Aryl Sulfonyl Fluoride rsc.org
Sulfonic Acid Salt XtalFluor™, SOF₂ or DAST Sulfonyl Fluoride rsc.org
Phenol SO₂F₂ gas, base Fluorosulfate rsc.org
Secondary Amine SO₂F₂ gas, Et₃N, DMAP Sulfamoyl Fluoride rsc.org

Future Directions and Emerging Research Avenues for Pyrazine 2 Sulfonyl Fluoride

Development of Novel and Sustainable Synthetic Routes

A significant challenge in the synthesis of complex molecules containing the pyrazine-2-sulfonyl fluoride (B91410) moiety is achieving chemoselectivity, particularly when other reactive functional groups are present. Future synthetic strategies will likely focus on the development of protecting-group-free methodologies and the use of highly selective catalysts to address this challenge. The ability to selectively modify different parts of a molecule is crucial for creating diverse compound libraries for applications in drug discovery and materials science.

Expansion of Reaction Scope and Selectivity in Catalytic Systems

Pyrazine-2-sulfonyl fluoride has demonstrated considerable promise as a reactive handle in various chemical transformations. A major avenue of future research lies in expanding the scope of reactions in which this moiety can participate. This includes its application in novel cross-coupling reactions, C-H activation, and other transition-metal-catalyzed processes. The unique electronic properties of the pyrazine (B50134) ring and the sulfonyl fluoride group can be leveraged to achieve novel reactivity and selectivity that may not be possible with other functional groups.

Improving the selectivity of catalytic systems involving this compound is another critical research focus. This involves the design and synthesis of new ligands and catalysts that can precisely control the outcome of a reaction, leading to the desired product with high stereoselectivity and regioselectivity. For instance, in the context of creating libraries of bioactive compounds, the ability to selectively aminate a halo(het)arene sulfonyl fluoride at either the sulfonyl fluoride group or another reactive site is highly desirable. chemrxiv.org Current studies are exploring the conditions that govern this chemoselectivity, with the aim of developing robust protocols for predictable and selective transformations. chemrxiv.org The development of such selective methods will be instrumental in the efficient synthesis of complex molecules with well-defined three-dimensional structures.

Innovative Applications in Interdisciplinary Chemical Research

The unique properties of this compound make it an attractive building block for a wide range of applications beyond traditional organic synthesis. In the field of medicinal chemistry, its potential as a covalent inhibitor is being explored. The sulfonyl fluoride moiety can react with specific amino acid residues in proteins, leading to irreversible inhibition, which can be a powerful strategy for developing highly potent and selective drugs. Future research will likely focus on incorporating the this compound scaffold into novel drug candidates targeting a variety of diseases.

In materials science, the rigid and electron-deficient nature of the pyrazine ring, combined with the reactive sulfonyl fluoride group, offers opportunities for the development of new functional materials. This includes the synthesis of novel polymers, organic light-emitting diodes (OLEDs), and other electronic materials. The ability to precisely tune the electronic and photophysical properties of these materials by modifying the this compound core is a key area of investigation.

Furthermore, the application of this compound in chemical biology as a probe for studying biological processes is an emerging area. The sulfonyl fluoride group can be used to selectively label proteins and other biomolecules, allowing for their visualization and functional characterization. The development of new bioorthogonal reactions involving this compound will be crucial for advancing its use in this interdisciplinary field.

Q & A

Q. What are the standard synthetic routes for Pyrazine-2-sulfonyl fluoride, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via cyclization of pyrazine precursors with sulfur-containing reagents. A common approach involves reacting 2-chloropyrazine with sulfur trioxide derivatives under reflux conditions using dehydrating agents like phosphorus oxychloride. Optimization requires adjusting temperature (80–120°C), stoichiometry of sulfonating agents, and reaction time (4–12 hours). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm sulfonyl fluoride functional groups and aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 174.11 g/mol for related pyrazine derivatives).
  • Infrared (IR) Spectroscopy : Peaks near 1370–1400 cm1^{-1} (S=O stretching) and 750–800 cm1^{-1} (C-F bonds).
  • Elemental Analysis : To validate purity (>95%) .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture to prevent hydrolysis, which generates sulfonic acid byproducts. Stability tests via periodic HPLC analysis are advised to monitor degradation .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
  • Fire Hazards : Use CO2_2 or dry chemical extinguishers; avoid water jets due to reactive fluoride release .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what factors influence selectivity?

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. Selectivity depends on:

  • pH : Basic conditions favor amine reactivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions. Kinetic studies using 19F^{19}\text{F} NMR can track reaction progress .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and impurities. Systematic solubility testing in DMSO, THF, and aqueous buffers (pH 4–9) under controlled temperatures is recommended. Use dynamic light scattering (DLS) to detect aggregation, and correlate results with computational solubility parameters (e.g., Hansen solubility parameters) .

Q. What are the toxicological implications of this compound in biological assays?

While not FDA-approved, in vitro studies require strict adherence to cytotoxicity thresholds (e.g., IC50_{50} > 50 µM). Fluoride release during hydrolysis may interfere with enzymatic assays; include control experiments with fluoride scavengers (e.g., CaCl2_2) .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer.
  • In Situ Monitoring : FTIR or Raman spectroscopy for real-time adjustment of reaction parameters .

Q. What emerging applications exist for this compound in chemical biology?

It serves as a versatile warhead in activity-based protein profiling (ABPP) and covalent inhibitor design. Recent studies highlight its use in:

  • Bioconjugation : Fluorinase-mediated 18F^{18}\text{F} labeling for PET imaging.
  • Proteomics : Targeting cysteine residues in enzyme active sites .

Q. How should researchers design experiments to validate conflicting reactivity data in fluorinated analogs?

Adopt a systematic workflow:

  • Hypothesis Testing : Compare reactivity under identical conditions (solvent, temperature, catalysts).
  • Isotopic Labeling : Use 13C^{13}\text{C}/15N^{15}\text{N} isotopes to trace reaction pathways.
  • Data Synthesis : Apply multivariate analysis to identify outlier variables (e.g., trace moisture) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.